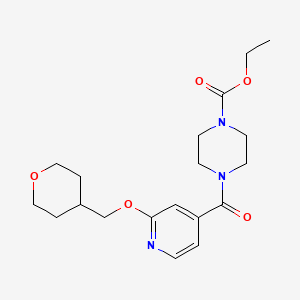

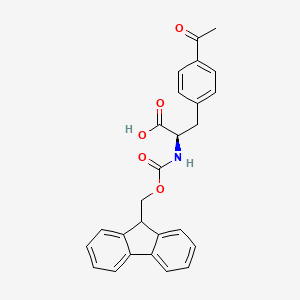

![molecular formula C16H10N2OS B2681713 5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 651293-76-4](/img/structure/B2681713.png)

5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines have been found to exhibit a range of pharmacological properties, including antiviral, antioxidant, and antimalarial activities . They are also known for their antidepressant, antibacterial, antifungal, anti-inflammatory, antiplatelet, antihypertensive, herbicidal, and plant growth regulatory properties .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves a series of heterocyclization reactions . For instance, the 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give N-benzoylthiourea derivative. This compound then underwent cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative .Applications De Recherche Scientifique

Antioxidant Activity

A study by Taha (2012) utilized a derivative of 2-Methyl-4-(1-(naphthalen-2-yl)ethylidene)oxazol-5(4H)-one as a precursor for the synthesis of novel heterocyclic compounds, including thieno[2,3-d]pyrimidin-4(3H)-one derivatives. These compounds showed promising antioxidant activities, assessed by the 1,1-diphenyl-2,2-picryl hydrazyl (DPPH) method, highlighting the potential of 5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one derivatives in developing antioxidant agents (Taha, 2012).

Anticancer and Antimicrobial Activity

Eldhose et al. (2020) synthesized a series of 5-amino-7-(substituted aldehyde)-2[(naphthalene-2-yloxy)methyl]-[1,3,4]thiadiazolo-[3,2-α]-pyrimidine-6-carbonitrile derivatives and evaluated them for in vitro and in vivo anticancer activity. These derivatives showed significant anticancer activity, indicating the potential of naphthalen-2-yl-thieno[2,3-d]pyrimidin-4-one derivatives as antitumor agents. Additionally, their antimicrobial potential was assessed, offering a broad spectrum of biological applications (Eldhose et al., 2020).

Material Science Applications

Polander et al. (2011) discussed the use of naphthalene-1,8:4,5-bis(dicarboxdiimide)s bridged by thieno[3,2-b]thiophene, among others, for creating solution-processed films in field-effect transistors. These materials exhibited high electron mobility, underscoring the utility of naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one derivatives in electronic devices and materials science (Polander et al., 2011).

Chemosensors for Metal Ions

Gosavi-Mirkute et al. (2017) synthesized naphthalene-1,4-dione derivatives that exhibited selectivity towards Cu2+ ions in methanol or methanol-water mixtures. These findings indicate the potential of naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one derivatives in developing chemosensors for metal ion detection, which is crucial for environmental monitoring and chemical analyses (Gosavi-Mirkute et al., 2017).

Propriétés

IUPAC Name |

5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2OS/c19-15-14-13(8-20-16(14)18-9-17-15)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDNREGXVQZJCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC4=C3C(=O)NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

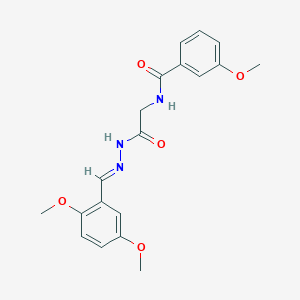

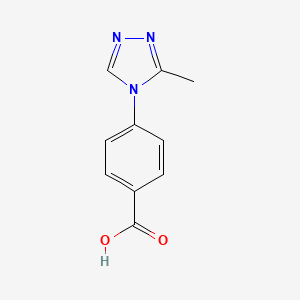

![N-methyl-2-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2681633.png)

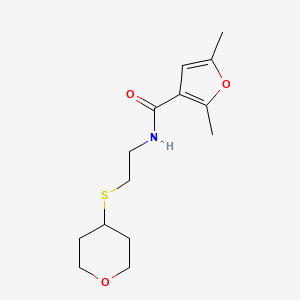

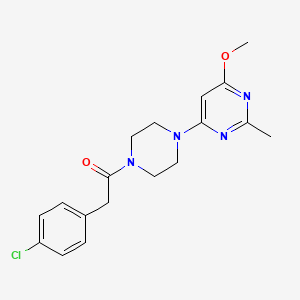

![1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2681635.png)

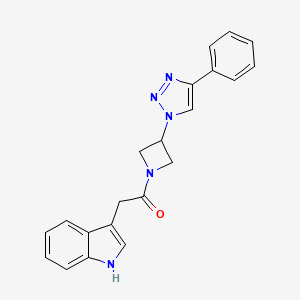

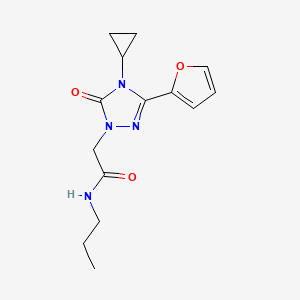

![5,6-dimethyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole](/img/structure/B2681642.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2681644.png)

![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2681651.png)